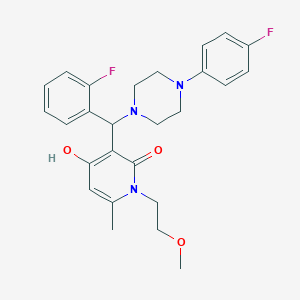
3-((2-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H29F2N3O3 and its molecular weight is 469.533. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((2-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that incorporates a pyridine framework with piperazine and fluorophenyl moieties. This structural diversity suggests potential for various biological activities, making it an interesting subject for pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is C22H24F2N2O3, indicating the presence of fluorine, nitrogen, oxygen, and multiple carbon atoms. The unique arrangement of functional groups allows for interactions with various biological targets, potentially leading to therapeutic applications.
Biological Activity Overview
Research on similar compounds has indicated a range of biological activities, including:
- Antidepressant Effects : Compounds featuring piperazine derivatives have shown promise in treating depression due to their interaction with serotonin receptors.
- Antimicrobial Properties : Certain derivatives exhibit activity against bacterial strains, suggesting potential as antimicrobial agents.
- Inhibition of Monoamine Oxidase (MAO) : Some related compounds have been identified as potent inhibitors of MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters .
The biological activity of this compound is hypothesized to stem from its ability to bind to various receptors and enzymes, modulating their activity. The presence of the piperazine ring is particularly significant as it is known to enhance binding affinity to neurotransmitter receptors.
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : A study involving a series of piperazine derivatives demonstrated that modifications in the fluorophenyl group could enhance antidepressant efficacy. The compound's ability to inhibit serotonin reuptake was highlighted as a mechanism contributing to its therapeutic effects.
- Antimicrobial Testing : In vitro studies have shown that similar piperazine-containing compounds possess broad-spectrum antimicrobial activities. The structural components play a crucial role in enhancing membrane permeability in bacterial cells, leading to increased susceptibility.
- MAO Inhibition Study : A comparative analysis indicated that certain derivatives with similar structures exhibited IC50 values in the low micromolar range for MAO-B inhibition, suggesting that this compound may also serve as a lead for developing new antidepressants targeting this enzyme .
特性
IUPAC Name |
3-[(2-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29F2N3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(21-5-3-4-6-22(21)28)30-13-11-29(12-14-30)20-9-7-19(27)8-10-20/h3-10,17,25,32H,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDYMDWSGBDOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=C2F)N3CCN(CC3)C4=CC=C(C=C4)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














